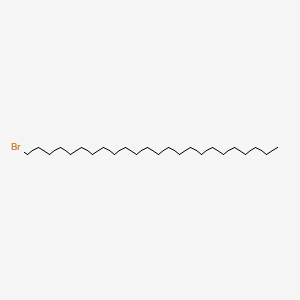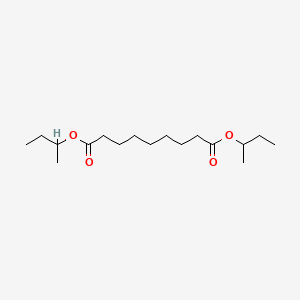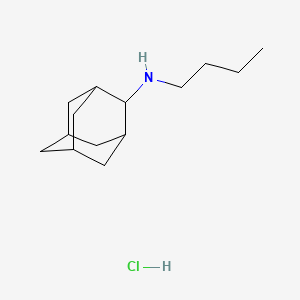
Disodium stearoyl glutamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium stearoyl glutamate is an ester of glutamic acid, represented by the chemical formula C23H41NNa2O5. This compound is known for its versatility and is widely used in the cosmetics industry due to its conditioning and emulsifying properties .
Méthodes De Préparation
Disodium stearoyl glutamate can be synthesized through the reaction of stearoyl chloride with glutamic acid and sodium hydroxide. This reaction typically occurs under controlled conditions to ensure the formation of the desired product . Industrial production methods often involve large-scale synthesis in reactors, followed by purification processes to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Disodium stearoyl glutamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .
Applications De Recherche Scientifique
Disodium stearoyl glutamate has a wide range of scientific research applications:
Chemistry: It is used as an emulsifying agent in various chemical formulations.
Biology: Its conditioning properties make it useful in biological studies involving cell cultures and tissue engineering.
Medicine: It is explored for its potential in drug delivery systems due to its biocompatibility.
Mécanisme D'action
Disodium stearoyl glutamate exerts its effects primarily through its ability to reduce surface tension, facilitating the even application of products on the skin or hair. It interacts with the lipid layers of the skin, enhancing the penetration and efficacy of other active ingredients in cosmetic formulations .
Comparaison Avec Des Composés Similaires
Disodium stearoyl glutamate is often compared with other amino acid alkyl amides such as sodium lauroyl glutamate and capryloyl glycine. While all these compounds share similar conditioning and emulsifying properties, this compound is unique in its ability to provide a gentle, non-irritating experience, making it suitable for sensitive skin .
Similar compounds include:
- Sodium lauroyl glutamate
- Capryloyl glycine
- Lauroyl lysine
These compounds are also used in cosmetics for their conditioning and emulsifying properties but may differ in their specific applications and effects on the skin .
Propriétés
Numéro CAS |
38079-62-8 |
|---|---|
Formule moléculaire |
C23H43NO5.Na C23H43NNaO5 |
Poids moléculaire |
436.6 g/mol |
Nom IUPAC |
disodium;(2S)-2-(octadecanoylamino)pentanedioate |
InChI |
InChI=1S/C23H43NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)24-20(23(28)29)18-19-22(26)27;/h20H,2-19H2,1H3,(H,24,25)(H,26,27)(H,28,29);/t20-;/m0./s1 |
Clé InChI |
FTSXCFQXTFOYQH-BDQAORGHSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O.[Na] |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O.[Na] |
| 38079-62-8 | |
Pictogrammes |
Irritant |
Séquence |
E |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzimidazo[1,2-c]quinazoline-6(5H)-thione](/img/structure/B1614764.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide](/img/structure/B1614766.png)





![(1s,2r,4r)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 2-hydroxybenzoate](/img/structure/B1614775.png)
![1,2,4-Triazolo[4,3-a]pyridine, 3,5-dimethyl-](/img/structure/B1614776.png)
![2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1614778.png)



